1-(2-Ethoxy-6-(trifluoromethylthio)phenyl)hydrazine
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Overview
Description
1-(2-Ethoxy-6-(trifluoromethylthio)phenyl)hydrazine is an organic compound with the molecular formula C9H11F3N2OS and a molecular weight of 252.26 g/mol This compound is characterized by the presence of an ethoxy group, a trifluoromethylthio group, and a hydrazine moiety attached to a phenyl ring
Preparation Methods
The synthesis of 1-(2-Ethoxy-6-(trifluoromethylthio)phenyl)hydrazine typically involves the reaction of 2-ethoxy-6-(trifluoromethylthio)aniline with hydrazine under controlled conditions . The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-(2-Ethoxy-6-(trifluoromethylthio)phenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The hydrazine moiety can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Ethoxy-6-(trifluoromethylthio)phenyl)hydrazine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and other biochemical processes.
Industry: Utilized in the production of fine chemicals and pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of 1-(2-Ethoxy-6-(trifluoromethylthio)phenyl)hydrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The hydrazine moiety can form covalent bonds with target proteins, leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
1-(2-Ethoxy-6-(trifluoromethylthio)phenyl)hydrazine can be compared with other similar compounds, such as:
1-(2-Ethoxy-6-(trifluoromethylthio)phenyl)amine: Lacks the hydrazine moiety, leading to different reactivity and applications.
1-(2-Ethoxy-6-(trifluoromethylthio)phenyl)hydrazone: Contains a hydrazone group instead of hydrazine, affecting its chemical properties and biological activity.
Properties
Molecular Formula |
C9H11F3N2OS |
---|---|
Molecular Weight |
252.26 g/mol |
IUPAC Name |
[2-ethoxy-6-(trifluoromethylsulfanyl)phenyl]hydrazine |
InChI |
InChI=1S/C9H11F3N2OS/c1-2-15-6-4-3-5-7(8(6)14-13)16-9(10,11)12/h3-5,14H,2,13H2,1H3 |
InChI Key |
BCRDWRVBTDEQAE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC=C1)SC(F)(F)F)NN |
Origin of Product |
United States |
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